2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-
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Overview
Description
2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- is a complex organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, photonics, and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include a benzothiadiazole core, a fluorophenyl group, and a methylamino substituent.
Preparation Methods
The synthesis of 2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- involves several steps. One common method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine to form the benzothiadiazole core . The fluorophenyl group and the methylamino substituent are then introduced through subsequent reactions, which may involve the use of reagents such as fluorobenzene and methylamine under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use . For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Compared to other benzothiadiazole derivatives, 2,1,3-Benzothiadiazole-1(3H)-propanol, 3-(2-fluorophenyl)-alpha-[(methylamino)methyl]-, 2,2-dioxide, (alphaS)- stands out due to its unique combination of structural features. Similar compounds include:
2,1,3-Benzothiadiazole: The parent compound, which lacks the fluorophenyl and methylamino substituents.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used extensively in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzothiadiazole derivatives containing carbazole units: Known for their luminescent properties and high emission intensity.
These similar compounds share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
Molecular Formula |
C17H20FN3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-4-[3-(2-fluorophenyl)-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl]-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C17H20FN3O3S/c1-19-12-13(22)10-11-20-16-8-4-5-9-17(16)21(25(20,23)24)15-7-3-2-6-14(15)18/h2-9,13,19,22H,10-12H2,1H3/t13-/m0/s1 |
InChI Key |
PHSDSMUCNUCJGQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CNC[C@H](CCN1C2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3F)O |
Canonical SMILES |
CNCC(CCN1C2=CC=CC=C2N(S1(=O)=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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